2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid typically involves the hydroxylation of tryptophan. One common method includes the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan in the presence of tetrahydrobiopterin, oxygen, and iron .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme tryptophan hydroxylase, facilitating the large-scale conversion of tryptophan to 5-hydroxytryptophan .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form serotonin.
Decarboxylation: This reaction, catalyzed by aromatic L-amino acid decarboxylase, converts it into serotonin.
Substitution: Various substitution reactions can occur at the indole ring, particularly at the 5-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes like monoamine oxidase.
Decarboxylation: This reaction typically requires the presence of pyridoxal phosphate as a cofactor.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
Serotonin: The primary product formed from the decarboxylation of this compound.
Various substituted indoles: Depending on the specific substitution reactions performed.
Scientific Research Applications
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in the biosynthesis of serotonin and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders due to its role in serotonin production.
Industry: Utilized in the production of dietary supplements aimed at increasing serotonin levels
Mechanism of Action
The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various serotonin receptors in the brain, influencing mood, sleep, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The precursor to 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid.
Serotonin: The product formed from the decarboxylation of this compound.
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Uniqueness
This compound is unique due to its direct role in the biosynthesis of serotonin, a critical neurotransmitter. This makes it particularly valuable in both research and therapeutic contexts, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16) |
InChI Key |
MTBXENCFNQMOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N |
Origin of Product |
United States |
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